molecular formula C11H15NO2 B14835337 2-Tert-butyl-3-hydroxybenzamide

2-Tert-butyl-3-hydroxybenzamide

Cat. No.: B14835337
M. Wt: 193.24 g/mol
InChI Key: HOSYHXBAQGOSLH-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-hydroxybenzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, where the benzene ring is substituted with a tert-butyl group at the second position and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tert-butyl-3-hydroxybenzamide can be synthesized through several methods. One common approach involves the reaction of 2-tert-butylphenol with ethylbromide to form 2-tert-butyl-3-hydroxybenzaldehyde. This intermediate is then reacted with ammonia or an amine to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-tert-butyl-3-hydroxybenzaldehyde, while reduction of the amide group may produce 2-tert-butyl-3-aminobenzamide .

Scientific Research Applications

2-Tert-butyl-3-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-2-hydroxybenzaldehyde
  • 5-tert-Butyl-2-hydroxybenzaldehyde
  • tert-Butyl (substituted benzamido)phenylcarbamate

Uniqueness

2-Tert-butyl-3-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-tert-butyl-3-hydroxybenzamide

InChI

InChI=1S/C11H15NO2/c1-11(2,3)9-7(10(12)14)5-4-6-8(9)13/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

HOSYHXBAQGOSLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1O)C(=O)N

Origin of Product

United States

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